molecular formula C16H15BrN2O2S B2843402 4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 849216-79-1

4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No. B2843402
CAS RN: 849216-79-1
M. Wt: 379.27
InChI Key: WATGZYOGSYUGGN-UHFFFAOYSA-N
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Description

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

A common method for the preparation of amides, which could potentially be used for the synthesis of a compound like “4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide”, is through N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .


Molecular Structure Analysis

In a similar compound, 2- (4-Bromo-1H-indol-3-yl)acetonitrile, the non-H atoms, except the N atom of the acetonitrile group and the C atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Scientific Research Applications

Future Directions

Given the wide range of biological activities of indole derivatives, there is significant potential for future research in this area. The development of new synthetic methods and the exploration of their biological activities could lead to the discovery of new therapeutic agents .

properties

IUPAC Name

4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c17-13-5-7-14(8-6-13)22(20,21)19-10-9-12-11-18-16-4-2-1-3-15(12)16/h1-8,11,18-19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATGZYOGSYUGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide

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